molecular formula C19H18BrN B13808819 2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide CAS No. 71839-14-0

2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide

Cat. No.: B13808819
CAS No.: 71839-14-0
M. Wt: 340.3 g/mol
InChI Key: RFIIQJSREXZMBF-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is a chemical compound with the molecular formula C19H17N.BrH. It is known for its unique structure, which includes an indeno-pyridine core. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide typically involves the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1-indeno(2,1-c)pyridine. This process can be carried out using various catalysts and reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products

Scientific Research Applications

2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action for 2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to engage in various chemical reactions that can alter its structure and function, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-9-phenyl-2,3-dihydro-1-indeno(2,1-c)pyridine
  • Phenindamine
  • 4-Nitro-9-phenyl-1H-indeno(2,1-c)pyridine

Uniqueness

2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is unique due to its specific indeno-pyridine structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

71839-14-0

Molecular Formula

C19H18BrN

Molecular Weight

340.3 g/mol

IUPAC Name

2-methyl-9-phenyl-1,3-dihydroindeno[2,1-c]pyridine;hydrobromide

InChI

InChI=1S/C19H17N.BrH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-11H,12-13H2,1H3;1H

InChI Key

RFIIQJSREXZMBF-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C2C(=C(C3=CC=CC=C23)C4=CC=CC=C4)C1.Br

Origin of Product

United States

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